molecular formula C12H15BrO2 B1381313 3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid CAS No. 1803608-90-3

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B1381313
CAS No.: 1803608-90-3
M. Wt: 271.15 g/mol
InChI Key: VLBOLTHKNRPUPC-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on brominated compounds, such as 2-Fluoro-4-bromobiphenyl, has highlighted methods for practical synthesis that could be applicable to similar compounds like 3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid. The development of efficient synthesis routes is crucial for the production of these compounds, which can serve as intermediates in the manufacture of various pharmaceuticals and chemicals (Qiu et al., 2009).

Environmental and Electrochemical Applications

The study of electrochemical surface finishing and energy storage technology with room-temperature haloaluminate ionic liquids (RTILs) points to potential applications of brominated compounds in energy storage and electroplating technologies (Tsuda, Stafford, & Hussey, 2017). These applications are particularly relevant in the context of sustainable and advanced material processing.

Biodegradation and Environmental Toxicology

The understanding of biodegradation mechanisms and environmental toxicology for compounds like 2,4-D herbicide provides insights into the environmental impact and degradation pathways of brominated aromatic compounds. This research is pivotal for developing strategies to mitigate the environmental presence and toxicity of such compounds, ensuring safer ecological and human health outcomes (Zuanazzi, Ghisi, & Oliveira, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-bromo-3-methylphenyl isocyanate , have been used in proteomics research, suggesting potential interactions with proteins.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s function .

Pharmacokinetics

Similar compounds are known to be readily absorbed and distributed systemically . The compound’s bioavailability would be influenced by these ADME properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets.

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-6-9(4-5-10(8)13)7-12(2,3)11(14)15/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOLTHKNRPUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)(C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
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3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
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3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
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3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
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3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
Reactant of Route 6
3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.